Chetoseminudin A
Beschreibung
Chetoseminudin A is a fungal-derived epipolythiodioxopiperazine (ETP) alkaloid belonging to the chetomin family of diketopiperazine dimers. It was first isolated from Chaetomium seminudum (strain 72-S-204-1) and Chaetomium globosum CIB-G3604 . Structurally, it features a disulfide and a trisulfide bridge, distinguishing it from other ETPs that typically contain a single tetrasulfide bridge. Chetoseminudin A exhibits potent antimicrobial activity, particularly against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.78 μg mL⁻¹, outperforming analogues like chaetocochin J . Its unique sulfur bridge configuration is critical for bioactivity, as demonstrated by comparative studies .
Eigenschaften
Molekularformel |
C31H30N6O6S5 |
|---|---|
Molekulargewicht |
742.9 g/mol |
IUPAC-Name |
(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C31H30N6O6S5/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-45-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-48-46-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1 |
InChI-Schlüssel |
DIUIQJFZKRAGBZ-YWZWRZHGSA-N |
SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Isomerische SMILES |
CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Kanonische SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Synonyme |
chetoseminudin A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1. Structural and Bioactive Comparison of Chetoseminudin A with Analogues
Key Observations:
Sulfur Bridges and Antimicrobial Potency :
- Chetoseminudin A’s mixed disulfide-trisulfide system confers superior activity against B. subtilis compared to chaetocochin J (tetrasulfide-only) .
- Chetomin, with dual tetrasulfides, shows broader antimicrobial activity but lower specificity for B. subtilis .
Functional Divergence: Chetoseminudin B lacks antimicrobial activity but inhibits tyrosinase, highlighting structural nuances that redirect bioactivity . Chetoseminudin C’s immunosuppressive properties suggest sulfur bridges may modulate immune pathways .
Mechanistic Insights from Molecular Studies
- FtsZ Protein Inhibition : Chetomin analogues (e.g., compounds 6, 9, 12) disrupt bacterial cell division by binding to FtsZ, a filamentous temperature-sensitive protein. Molecular docking reveals strong H-bond interactions and low binding energies (−8.5 to −9.2 kcal mol⁻¹) for these compounds . Chetoseminudin A’s mechanism remains unstudied but likely shares this target due to structural overlap.
- Anticancer Activity: Chaetocochin G, a structurally related ETP, induces apoptosis in MCF-7 cells via caspase-3 activation and Bcl-2/Bax modulation (IC₅₀ = 16.9 μg mL⁻¹) .
Biogenetic Pathways
Chetoseminudin A and its analogues derive from a conserved biosynthetic pathway involving:
Cyclization of tryptophan and alanine into diketopiperazine.
Post-modification with sulfur bridges via nonribosomal peptide synthetases (NRPS) . Variations in sulfur bridge number/position arise from oxidative tailoring during biosynthesis, directly impacting bioactivity .
Q & A
Q. What spectroscopic and chromatographic methods are used to confirm the structural identity of Chetoseminudin A?
Chetoseminudin A’s structure is validated using high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula determination, combined with 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and connectivity. Absolute configurations are resolved via electronic circular dichroism (ECD) spectroscopy, as demonstrated in studies of its analogs . For purity assessment, HPLC-DAD or UPLC-MS is recommended, with retention indices compared to authenticated standards .
Q. What in vitro assays are used to evaluate Chetoseminudin A’s cytotoxic and antimicrobial activities?
Cytotoxicity is typically assessed using cell viability assays (e.g., MTT or SRB) against human cancer cell lines (e.g., HeLa, A549), with IC₅₀ values calculated via nonlinear regression models. Antimicrobial activity is tested using broth microdilution or agar diffusion methods against Gram-positive/negative bacteria and fungi, with MIC/MBC values reported. Positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and statistical validation (e.g., triplicate experiments, ANOVA) are critical .
Q. How is Chetoseminudin A isolated from fungal sources?
Isolation involves fungal fermentation (e.g., Chaetomium sp.) in nutrient-rich media, followed by extraction with solvents like ethyl acetate. Crude extracts are fractionated via silica gel chromatography, with Chetoseminudin A purified using reverse-phase HPLC. TLC and NMR tracking ensure target compound isolation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for Chetoseminudin A?
Discrepancies may arise from variations in cell line sensitivity, assay protocols, or compound purity. To address this:
- Standardize assays using CLSI guidelines for cell culture conditions and endpoint measurements.
- Validate compound purity via orthogonal methods (e.g., LC-MS, HRMS).
- Perform comparative studies across multiple cell lines and replicate experiments with independent fungal batches.
- Apply meta-analysis frameworks (e.g., PICO) to contextualize results within prior literature .
Q. What strategies optimize Chetoseminudin A’s bioactivity through structural modification?
Structure-activity relationship (SAR) studies guide optimization:
- Functional group modulation : Introduce halogenation or methylation at C-6 to enhance membrane permeability.
- Scaffold hybridization : Fuse the indole alkaloid core with polyketide moieties to diversify bioactivity.
- Semi-synthesis : Chemically modify isolated Chetoseminudin A to improve solubility (e.g., glycosylation) or reduce toxicity.
- In silico docking : Use molecular dynamics simulations to predict interactions with targets like topoisomerase II .
Q. How should experimental designs account for variability in fungal metabolite yields?
- Strain optimization : Screen multiple Chaetomium strains under varied fermentation conditions (pH, temperature, agitation).
- Metabolomic profiling : Use LC-HRMS/MS with GNPS molecular networking to correlate yield with biosynthetic gene cluster expression.
- Statistical DOE : Apply response surface methodology (RSM) to identify critical growth parameters (e.g., carbon/nitrogen ratios) .
Q. What analytical approaches validate the stability of Chetoseminudin A under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
- Thermal stability : Perform accelerated stability studies (40°C/75% RH) over 14 days.
- Plasma stability : Assess half-life in human plasma using protein precipitation followed by LC-MS quantification.
- Light sensitivity : Conduct ICH Q1B photostability testing .
Methodological Guidelines
- Data Reproducibility : Document all experimental parameters (e.g., fungal strain accession numbers, chromatography gradients) in supplemental materials .
- Statistical Rigor : Report effect sizes with 95% confidence intervals, not just p-values, and use tools like PRISMA for systematic reviews of conflicting data .
- Ethical Compliance : For studies involving human/animal cells, obtain IRB/IACUC approvals and cite relevant guidelines (e.g., NIH ARRIVE) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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